molecular formula C11H7FOS B1318974 3-(4-Fluorobenzoyl)thiophene CAS No. 64844-96-8

3-(4-Fluorobenzoyl)thiophene

Cat. No.: B1318974
CAS No.: 64844-96-8
M. Wt: 206.24 g/mol
InChI Key: ARGIMADSKZUFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorobenzoyl)thiophene is a synthetic compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position. The incorporation of a 4-fluorobenzoyl group into the thiophene ring enhances its chemical properties, making it a compound of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorobenzoyl)thiophene typically involves the acylation of thiophene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Thiophene+4-Fluorobenzoyl chlorideAlCl3This compound\text{Thiophene} + \text{4-Fluorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} Thiophene+4-Fluorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorobenzoyl)thiophene undergoes various chemical reactions, including:

    Electrophilic Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination or nitration, at the 2-position.

    Nucleophilic Substitution: The fluorine atom in the 4-fluorobenzoyl group can be replaced by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to form thiols or thioethers.

Common Reagents and Conditions:

    Electrophilic Substitution: Bromine or nitric acid in the presence of a catalyst.

    Nucleophilic Substitution: Sodium methoxide or potassium tert-butoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Brominated Thiophene: Formed by bromination.

    Nitrothiophene: Formed by nitration.

    Sulfoxides and Sulfones: Formed by oxidation.

    Thiols and Thioethers: Formed by reduction

Scientific Research Applications

3-(4-Fluorobenzoyl)thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic applications.

    Industry: Utilized in the development of organic semiconductors and optoelectronic devices

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzoyl)thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The fluorobenzoyl group enhances its binding affinity and specificity towards these targets. Pathways involved may include inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, which are key players in inflammatory processes .

Comparison with Similar Compounds

  • 3-(4-Chlorobenzoyl)thiophene
  • 3-(4-Bromobenzoyl)thiophene
  • 3-(4-Methylbenzoyl)thiophene

Comparison: 3-(4-Fluorobenzoyl)thiophene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and methyl analogues. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a valuable compound in drug design and material science .

Properties

IUPAC Name

(4-fluorophenyl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FOS/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGIMADSKZUFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CSC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591594
Record name (4-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64844-96-8
Record name (4-Fluorophenyl)(thiophen-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.